molecular formula C17H12N4OS B239741 N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide

N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide

Cat. No. B239741
M. Wt: 320.4 g/mol
InChI Key: VSDBMXVNZFLXQJ-UHFFFAOYSA-N
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Description

N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide, also known as BPT, is a chemical compound that belongs to the class of benzotriazole derivatives. BPT has been synthesized and extensively studied for its potential applications in scientific research.

Mechanism of Action

N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide works by undergoing a photochemical reaction in the presence of light to produce singlet oxygen. Singlet oxygen is a highly reactive molecule that can cause cellular damage and lead to cell death. This compound's ability to produce singlet oxygen makes it a useful tool for detecting ROS and as a photosensitizer in photodynamic therapy.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well-tolerated in biological systems. It has been used in various cell lines and animal models to detect ROS and as a photosensitizer in photodynamic therapy. This compound's low toxicity and high selectivity make it a promising candidate for further research and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide is its high sensitivity and selectivity for detecting ROS. It has been shown to be more effective than other fluorescent probes in detecting ROS in biological systems. However, this compound's fluorescence can be affected by various factors such as pH, temperature, and the presence of other molecules, which can limit its use in certain experimental conditions.

Future Directions

There are several future directions for the research and development of N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide. One area of focus is the optimization of this compound's structure to improve its selectivity and sensitivity for detecting ROS. Another area of focus is the development of new applications for this compound, such as its use in detecting other reactive species or as a photosensitizer in other types of cancer therapies. Additionally, the use of this compound in combination with other fluorescent probes or imaging techniques could lead to new insights into the mechanisms of various diseases.

Synthesis Methods

N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-phenylbenzotriazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified through a series of chromatography techniques to obtain pure this compound.

Scientific Research Applications

N-(2-phenyl-2H-benzotriazol-5-yl)thiophene-2-carboxamide has been widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) and singlet oxygen. ROS are highly reactive molecules that can cause cellular damage, and their detection is important for understanding various diseases such as cancer, Alzheimer's, and Parkinson's. This compound has also been used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent to produce reactive oxygen species and kill cancer cells.

properties

Molecular Formula

C17H12N4OS

Molecular Weight

320.4 g/mol

IUPAC Name

N-(2-phenylbenzotriazol-5-yl)thiophene-2-carboxamide

InChI

InChI=1S/C17H12N4OS/c22-17(16-7-4-10-23-16)18-12-8-9-14-15(11-12)20-21(19-14)13-5-2-1-3-6-13/h1-11H,(H,18,22)

InChI Key

VSDBMXVNZFLXQJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CS4

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CS4

Origin of Product

United States

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